molecular formula C11H18N2 B15350353 2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine

2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine

Cat. No.: B15350353
M. Wt: 178.27 g/mol
InChI Key: DXAPDPKCNTZGKA-UHFFFAOYSA-N
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Description

2,3,5,7-Tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine is a bicyclic pyrazine derivative featuring a partially hydrogenated cyclopentane ring fused to a pyrazine ring. The compound is substituted with four methyl groups at positions 2, 3, 5, and 7, contributing to its unique physicochemical properties. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol. The partially saturated cyclopentane ring enhances its stability and influences its aroma profile, making it relevant in flavor chemistry and pharmaceutical research .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine

InChI

InChI=1S/C11H18N2/c1-6-5-7(2)11-10(6)12-8(3)9(4)13-11/h6-7,10-11H,5H2,1-4H3

InChI Key

DXAPDPKCNTZGKA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C1N=C(C(=N2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of a suitable pyrazine derivative, followed by a series of methylations and reductions to achieve the desired tetramethyl structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,5,7-Tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In the medical field, derivatives of this compound could be explored for their therapeutic potential. Research may focus on developing new drugs or treatments based on its chemical properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism by which 2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to related pyrazines and cyclopenta-fused heterocycles. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties References
2,3,5,7-Tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine C₁₁H₁₈N₂ 178.28 Four methyl groups; partially saturated cyclopentane ring Flavoring agent, potential bioactivity
6,7-Dihydro-5H-cyclopenta[b]pyrazine C₇H₈N₂ 120.15 Base structure without methyl groups; fully unsaturated pyrazine ring Synthetic intermediate
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine C₈H₁₀N₂ 134.18 Single methyl substituent at position 5 Aroma modulation in food chemistry
Tetramethyl pyrazine (TMP) C₈H₁₂N₂ 136.20 Simpler structure with four methyl groups on pyrazine ring Roasted coffee aroma; calcium antagonist
3-Ethyl-2,5-dimethyl-pyrazine C₈H₁₂N₂ 136.20 Ethyl and methyl substituents Microbial metabolites; antioxidant
5,6,7,8-Tetrahydroquinoxaline C₈H₁₀N₂ 134.18 Fully saturated six-membered ring fused to pyrazine Flavor-neutral; analytical marker

Key Differences and Implications

Substituent Effects :

  • The four methyl groups in the target compound enhance steric hindrance and hydrophobicity compared to simpler pyrazines like TMP. This may reduce volatility, prolonging its aroma release in applications like cocoa fermentation .
  • Ethyl-substituted analogs (e.g., 3-ethyl-2,5-dimethyl-pyrazine) exhibit distinct aroma profiles (e.g., earthy vs. roasted), highlighting the role of alkyl chain length in sensory properties .

Hydrogenation and Ring Saturation :

  • Partial hydrogenation (e.g., 5,6,7,7a-tetrahydro) in the cyclopentane ring increases conformational flexibility compared to fully unsaturated pyrazines. This structural feature may improve binding affinity in biological systems, as seen in calcium antagonism by TMP .

The target compound’s extended alkylation and fused-ring system may enhance its pharmacokinetic properties, though specific studies are lacking.

Synthetic Accessibility: The synthesis of cyclopenta-fused pyrazines often involves cyclocondensation of hydrazines with ketones or aldehydes (e.g., hydrazine hydrate in ethanol under reflux) . Methylation steps may require regioselective catalysts to avoid isomerization.

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